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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B156089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chelidamic acid, a molecule of significant interest in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and
data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of chelidamic acid
in solution. Both *H and 3C NMR data are presented below, acquired in deuterated dimethyl
sulfoxide (DMSO-ds), a common solvent for this compound.

1H NMR Data

The 'H NMR spectrum of chelidamic acid in DMSO-de displays a single resonance for the two
equivalent aromatic protons. The acidic protons of the carboxylic acid and hydroxyl groups are
also observed, though their chemical shifts can be broad and concentration-dependent.

Table 1: tH NMR Chemical Shifts of Chelidamic Acid in DMSO-ds
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35 S 2H H-3, H-5
Broad - 3H 2 x -COOH, 4-OH

Note: The chemical shifts for the acidic protons (-COOH and -OH) are highly variable and may
exchange with residual water in the solvent.

13C NMR Data

The proton-decoupled 3C NMR spectrum of chelidamic acid in DMSO-ds reveals four distinct

carbon signals, consistent with the molecule's symmetry.

Table 2: 13C NMR Chemical Shifts of Chelidamic Acid in DMSO-ds[1]

Chemical Shift (8) ppm Assighment
~174.1 c-4

~164.5 C-7 (Carboxylic Acid)
~148.8 C-2,C-6

~118.2 C-3,C-5

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in
chelidamic acid. The spectrum is typically acquired using a potassium bromide (KBr) pellet or
as a nujol mull. The key absorption bands are characteristic of the carboxylic acid, hydroxyl,

and pyridinone moieties.

Table 3: Characteristic IR Absorption Bands of Chelidamic Acid (KBr Pellet)[2]
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3400 - 2500 (broad) Strong
and phenol)
~1720 Strong C=0 stretch (carboxylic acid)
~1640 Strong C=0 stretch (pyridinone)
) C=C and C=N stretching
~1600, ~1450 Medium o
(aromatic ring)
i C-O stretch (carboxylic
~1250 Medium

acid/phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of chelidamic acid, typically in a polar solvent like ethanol or methanol,
reveals absorption bands corresponding to electronic transitions within the aromatic system. A
study on pyridinedicarboxylic acids provides insight into the expected spectral characteristics.

[3]

Table 4: UV-Vis Absorption Maxima (Amax) of Chelidamic Acid in Ethanol

Molar Absorptivity (€) (L

Amax (nm) Electronic Transition
mol~* cm™?)

~280 Not Reported - T

~310 Not Reported n- 1

Note: The exact Amax and € values can be influenced by the solvent and pH of the solution.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:
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o Accurately weigh approximately 10-20 mg of chelidamic acid.
e Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o Acquire the spectrum at room temperature.
o Reference the chemical shifts to the residual solvent peak of DMSO-ds at 2.50 ppm.
e 13C NMR:
o Acquire a proton-decoupled spectrum.

o Reference the chemical shifts to the solvent peak of DMSO-ds at 39.52 ppm.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly grind 1-2 mg of chelidamic acid with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the finely ground powder to a pellet-forming die.

e Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
Instrumentation and Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Procedure:
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o Obtain a background spectrum of the empty sample compartment.
o Place the KBr pellet in a suitable holder in the spectrometer's sample beam.

o Acquire the sample spectrum, typically in the range of 4000-400 cm~1.

UV-Vis Spectroscopy

Sample Preparation:

o Prepare a stock solution of chelidamic acid of a known concentration (e.g., 1 mg/mL) in a
UV-grade solvent such as ethanol or methanol.

 Dilute the stock solution to an appropriate concentration to ensure the absorbance falls
within the linear range of the instrument (typically 0.1 - 1.0 AU).

Instrumentation and Data Acquisition:
e Instrument: A dual-beam UV-Vis spectrophotometer.

e Procedure:

[¢]

Use a pair of matched quartz cuvettes (typically 1 cm path length).

Fill the reference cuvette with the pure solvent.

o

Fill the sample cuvette with the prepared chelidamic acid solution.

[e]

o

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques in characterizing chelidamic

acid.
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General workflow for spectroscopic analysis of Chelidamic acid.
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Relationship between spectroscopic data and molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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